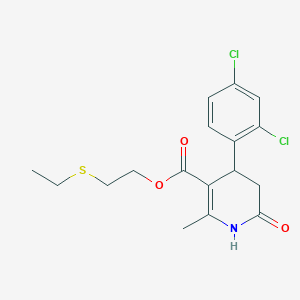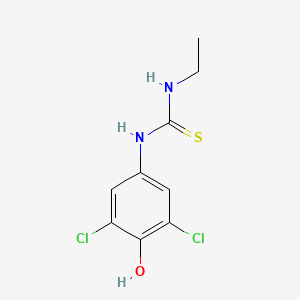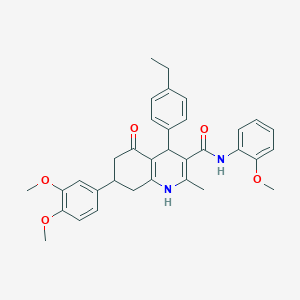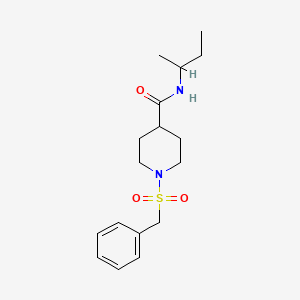![molecular formula C21H16FNO2 B4710426 (2E)-1-(4-fluorophenyl)-3-[(4-phenoxyphenyl)amino]prop-2-en-1-one](/img/structure/B4710426.png)
(2E)-1-(4-fluorophenyl)-3-[(4-phenoxyphenyl)amino]prop-2-en-1-one
Overview
Description
(2E)-1-(4-fluorophenyl)-3-[(4-phenoxyphenyl)amino]prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-fluorophenyl)-3-[(4-phenoxyphenyl)amino]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions often include refluxing in ethanol or methanol to facilitate the formation of the chalcone.
Industrial Production Methods
For industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification methods such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(4-fluorophenyl)-3-[(4-phenoxyphenyl)amino]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chalcone to dihydrochalcones or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction may produce dihydrochalcones.
Scientific Research Applications
Chemistry
In chemistry, (2E)-1-(4-fluorophenyl)-3-[(4-phenoxyphenyl)amino]prop-2-en-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and derivatizations.
Biology
Biologically, chalcones are known for their antimicrobial, anti-inflammatory, and anticancer properties. This compound may exhibit similar activities and can be studied for its potential therapeutic applications.
Medicine
In medicine, the compound can be explored for its pharmacological effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
Industrially, chalcones and their derivatives are used in the production of dyes, pigments, and other materials. This compound may find applications in these areas due to its chemical properties.
Mechanism of Action
The mechanism of action of (2E)-1-(4-fluorophenyl)-3-[(4-phenoxyphenyl)amino]prop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as apoptosis, inflammation, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-(4-fluorophenyl)-3-(phenylamino)prop-2-en-1-one
- (2E)-1-(4-chlorophenyl)-3-[(4-phenoxyphenyl)amino]prop-2-en-1-one
- (2E)-1-(4-methylphenyl)-3-[(4-phenoxyphenyl)amino]prop-2-en-1-one
Uniqueness
The presence of the fluorophenyl and phenoxyphenyl groups in (2E)-1-(4-fluorophenyl)-3-[(4-phenoxyphenyl)amino]prop-2-en-1-one distinguishes it from other similar compounds. These groups may enhance its biological activity and chemical stability, making it a unique candidate for various applications.
Properties
IUPAC Name |
(E)-1-(4-fluorophenyl)-3-(4-phenoxyanilino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FNO2/c22-17-8-6-16(7-9-17)21(24)14-15-23-18-10-12-20(13-11-18)25-19-4-2-1-3-5-19/h1-15,23H/b15-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKUWPRPBJVUSA-CCEZHUSRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC=CC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N/C=C/C(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)THIOUREA](/img/structure/B4710355.png)
![1-benzyl-4-[4-methyl-3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B4710359.png)
![Butyl 4-({[(3,5-dimethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B4710361.png)

![N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2-METHYLCYCLOPROPANE-1-CARBOXAMIDE](/img/structure/B4710365.png)

![2-{1-(3-methyl-2-buten-1-yl)-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B4710375.png)

![N-(2-furylmethyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4710404.png)
![N-(4-cyano-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)-2-methylbenzamide](/img/structure/B4710411.png)
![(5Z)-5-[[5-(3-fluorophenyl)furan-2-yl]methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione](/img/structure/B4710415.png)

![N-[3-(CYCLOPROPYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]TETRAHYDRO-2-FURANCARBOXAMIDE](/img/structure/B4710431.png)
![N-[3-(2-ethoxyphenyl)propyl]thiophene-2-carboxamide](/img/structure/B4710435.png)
